molecular formula C14H13F3N2O3S B2600596 Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate CAS No. 1022324-50-0

Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate

Cat. No.: B2600596
CAS No.: 1022324-50-0
M. Wt: 346.32
InChI Key: LINWZSAQKGSGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate is a complex organic compound that features a trifluoromethoxy group, a phenyl ring, and a thiazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethoxy)aniline with thiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in an organic solvent like methyl t-butyl ether at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic ring or thiazole moiety .

Scientific Research Applications

Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {[4-(trifluoromethoxy)phenyl]amino}acetate
  • 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate

Uniqueness

Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate is unique due to its combination of a trifluoromethoxy group, phenyl ring, and thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

ethyl 2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S/c1-2-21-12(20)7-10-8-23-13(19-10)18-9-3-5-11(6-4-9)22-14(15,16)17/h3-6,8H,2,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINWZSAQKGSGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.